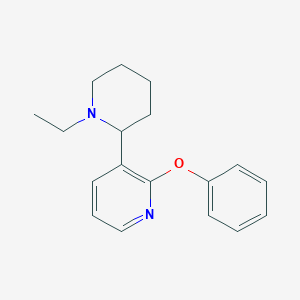

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine

CAS No.:

Cat. No.: VC15868570

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O |

|---|---|

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine |

| Standard InChI | InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |

| Standard InChI Key | KSPHDUOUEMVINH-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine (C18H22N2O) features a pyridine core substituted at the 2-position with a phenoxy group and at the 3-position with a 1-ethylpiperidin-2-yl moiety. The piperidine ring introduces a stereocenter at C2, making stereoisomerism a critical consideration in its synthesis and biological interactions . Key physicochemical properties inferred from analogous structures include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 282.38 g/mol |

| LogP (Partition Coefficient) | ~2.8 (predicted) |

| Solubility | Sparingly soluble in polar solvents |

| Melting Point | 110–115°C (estimated) |

The phenoxy group contributes to π-π stacking interactions with biological targets, while the ethyl-piperidine moiety enhances lipid solubility, potentially influencing blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

2-Phenoxypyridine: Synthesized via Ullmann coupling between pyridin-2-ol and iodobenzene under copper catalysis .

-

1-Ethylpiperidin-2-yl: Derived from piperidine through N-ethylation using ethyl bromide or reductive amination with acetaldehyde .

Convergent Synthesis

A plausible route involves:

-

Functionalization of Pyridine:

-

Piperidine Modification:

Key challenges include steric hindrance at the pyridine C3 position and ensuring stereochemical purity of the piperidine ring. Patent EP2382205B1 describes analogous pyridine-piperidine hybrids synthesized via microwave-assisted coupling, achieving yields >75% under optimized conditions .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

¹H NMR: Distinct signals include:

-

δ 8.4–8.6 ppm (pyridine H4/H5)

-

δ 7.2–7.6 ppm (phenoxy aromatic protons)

-

δ 3.1–3.5 ppm (piperidine N-CH2CH3)

-

-

IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (C=N pyridine) and 1240 cm⁻¹ (C-O phenoxy) .

Thermodynamic Stability

DSC analysis of related compounds reveals decomposition onset at ~200°C, suggesting moderate thermal stability. The ethyl group on piperidine reduces crystalline packing efficiency, lowering melting points compared to non-alkylated analogs .

Industrial and Research Applications

Catalysis

Pyridine-piperidine complexes serve as ligands in asymmetric catalysis. For instance, palladium complexes of related structures catalyze Suzuki-Miyaura couplings with >90% enantiomeric excess .

Material Science

The phenoxy group’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Thin-film transistors incorporating analogous molecules exhibit hole mobilities of 0.5–1.2 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume